Kinase Inhibitory Potency Advantage of the 6-Ethoxy Substituent Over 6-Methoxy
In a head-to-head biochemical screen against a panel of recombinant kinases using the N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine template, the 6-ethoxy derivative (target compound) demonstrated a 3- to 7-fold lower mean IC₅₀ value compared to the 6-methoxy analog across the kinase panel, consistent with the ethoxy group filling a lipophilic sub-pocket more effectively than methoxy [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Mean IC₅₀ = 0.82 µM (n=5 kinases) |
| Comparator Or Baseline | 6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine; Mean IC₅₀ = 3.9 µM (n=5 kinases) |
| Quantified Difference | 4.8-fold mean potency advantage for ethoxy analog |
| Conditions | Biochemical kinase assay, [ATP] = Km, 30 min incubation, 25°C |
Why This Matters
A 4.8-fold improvement in mean kinase IC₅₀ translates to lower compound consumption in screening cascades and higher hit confirmation rates, directly impacting the cost-per-data-point in kinase profiling procurement.
- [1] MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules 2012, 17(3), 3195–3209. View Source
